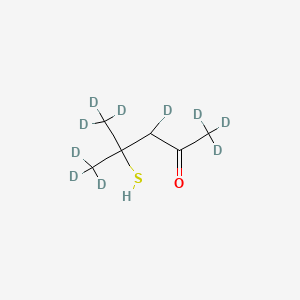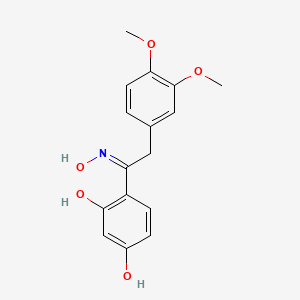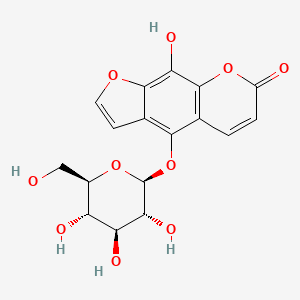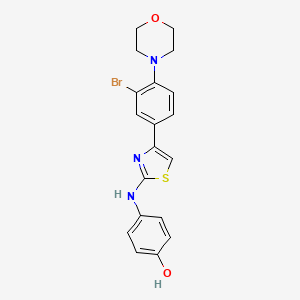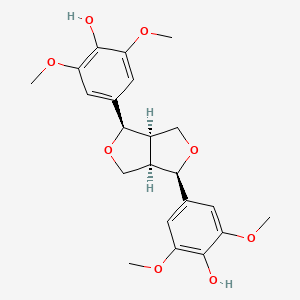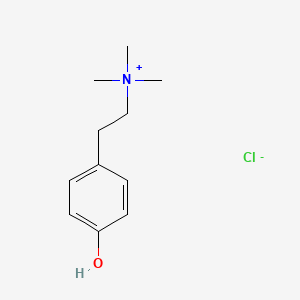
Candicine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Candicine (chloride) is a naturally occurring organic compound that is classified as a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the biogenic amine tyramine. This compound is found in various plants, including barley and certain cacti, and is known for its toxic properties when administered parenterally .
Preparation Methods
Synthetic Routes and Reaction Conditions
Candicine (chloride) can be synthesized through the methylation of tyramine. The reaction involves the use of methyl iodide or methyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 25°C to 30°C .
Industrial Production Methods
Industrial production of candicine (chloride) involves the extraction of the compound from natural sources such as the Argentinian cactus Trichocereus candicans. The extraction process includes maceration of the plant material, followed by solvent extraction and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Candicine (chloride) undergoes various chemical reactions, including:
Oxidation: The phenolic group in candicine can be oxidized to form quinones.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions such as iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the quaternary ammonium group.
Substitution: Candicine iodide and other halide derivatives.
Scientific Research Applications
Candicine (chloride) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on neuromuscular transmission and its potential as a neuromuscular blocking agent.
Medicine: Studied for its toxicological properties and potential therapeutic applications in small doses.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
Candicine (chloride) exerts its effects by interacting with neuromuscular junctions. It first stimulates and then blocks ganglionic transmission. The compound’s effects are not altered by yohimbine, cocaine, or atropine but are counteracted by sparteine or tetrapropylammonium iodide. This indicates that candicine acts on specific molecular targets and pathways involved in neuromuscular transmission .
Comparison with Similar Compounds
Candicine (chloride) is unique due to its specific structure and biological activity. Similar compounds include:
Hordenine: Another alkaloid found in barley and cacti, with similar but less potent neuromuscular effects.
Leptodactyline: A positional isomer found in amphibians, with different biological activities.
Tyramine: The parent compound of candicine, with distinct pharmacological properties.
Candicine (chloride) stands out due to its potent neuromuscular blocking effects and its occurrence in both plants and amphibians.
Properties
CAS No. |
3761-58-8 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
RSMTVUYKCSQILZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


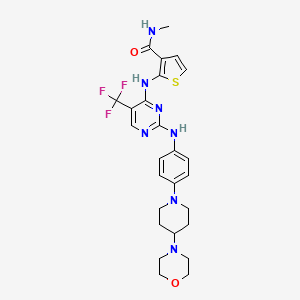
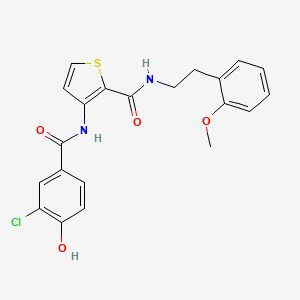
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
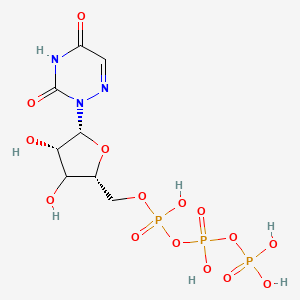
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

